molecular formula C23H24N2O3 B2773019 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol CAS No. 307341-14-6

1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol

Cat. No.: B2773019
CAS No.: 307341-14-6
M. Wt: 376.456
InChI Key: BYYCTGKXNMJGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety, a piperazine ring, and a naphthalen-2-ol group. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Properties

IUPAC Name

1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-21-7-6-18-3-1-2-4-19(18)20(21)15-25-11-9-24(10-12-25)14-17-5-8-22-23(13-17)28-16-27-22/h1-8,13,26H,9-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYCTGKXNMJGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol can be compared with other similar compounds, such as:

Biological Activity

1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol is a complex organic compound notable for its unique structural features, including a benzo[d][1,3]dioxole moiety, a piperazine ring, and a naphthalen-2-ol group. This compound has garnered attention due to its potential pharmacological properties, particularly in neuropharmacology and oncology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H28N2O3\text{C}_{24}\text{H}_{28}\text{N}_2\text{O}_3

This structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In animal models, it has demonstrated effective protection against seizures induced by maximal electroshock tests (MES) and pentylenetetrazole (PTZ) tests. For instance, studies have shown that at a dosage of 100 mg/kg in rats, the compound provided approximately 50% protection against pilocarpine-induced status epilepticus.

Antidepressant Activity

In addition to its anticonvulsant effects, this compound has also been evaluated for antidepressant activity. It has been observed to exhibit positive outcomes in various behavioral models designed to assess depressive-like symptoms. The mechanisms underlying these effects may involve modulation of GABAergic neurotransmission.

Mechanistic Insights

The proposed mechanisms of action for this compound include:

  • GABA Receptor Modulation : The compound appears to influence GABAergic neurotransmission, which is crucial for maintaining neuronal excitability and mood regulation.
  • Neuroprotective Effects : Its ability to protect against excitotoxicity suggests potential applications in neurodegenerative disorders.

Toxicological Profile

Toxicity studies indicate that this compound does not exhibit significant toxicity at therapeutic doses, further supporting its potential as a safe therapeutic agent.

Table: Summary of Biological Activities

Activity Model Used Dosage (mg/kg) Effectiveness
AnticonvulsantMES and PTZ tests100~50% seizure protection
AntidepressantBehavioral modelsVariesSignificant improvement
ToxicityVarious animal modelsTherapeutic dosesNon-toxic

Study on Anticonvulsant Properties

A study conducted by researchers involved administering the compound to rats subjected to seizures via pilocarpine. The results indicated a marked reduction in seizure frequency and duration compared to control groups. The study concluded that the compound's mechanism likely involves GABA receptor modulation .

Study on Antidepressant Effects

In another investigation focusing on depression models, the compound was administered in chronic mild stress paradigms. Results showed significant improvements in sucrose preference tests and forced swim tests, indicating antidepressant-like effects .

Q & A

Q. What are the established synthetic routes for 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including reductive amination or nucleophilic substitution. For example, a piperazine intermediate is first functionalized with a benzo[d][1,3]dioxole moiety, followed by coupling to a naphthol derivative. Yields can be optimized by controlling stoichiometry (e.g., 1:2 molar ratios for nucleophilic substitutions) and reaction time. Evidence from analogous compounds shows yields ranging from 67% to 86% under optimized conditions . Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity.

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

  • ¹H NMR : Look for characteristic peaks such as aromatic protons (δ 6.8–8.5 ppm), piperazine methylene protons (δ 2.5–3.5 ppm), and the naphthalen-2-ol hydroxyl group (δ ~12.3 ppm, broad singlet in DMSO-d₆) .
  • ¹³C NMR : Key signals include carbonyl carbons (if present, δ ~165–175 ppm) and aromatic carbons (δ 100–150 ppm) .
  • HRMS : Use high-resolution mass spectrometry to confirm the molecular ion peak (e.g., [M+H]⁺ calculated for C₂₄H₂₆N₃O₅: 436.1872) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on cytotoxicity (e.g., MTT assay on cancer cell lines like LNCaP or CCRF-CEM) and enzyme inhibition (e.g., acetylcholinesterase or butyrylcholinesterase assays). For example, structurally similar compounds exhibit IC₅₀ values in the micromolar range against BuChE . Dose-response curves and comparative analysis with positive controls (e.g., donepezil) are essential for validation.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the piperazine ring) influence bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃, -Cl) on the arylpiperazine moiety enhance cytotoxicity. For example, 4-chlorophenyl and 4-trifluoromethylphenyl derivatives show 2–3-fold higher activity against prostate cancer cells compared to unsubstituted analogs . Computational modeling (e.g., molecular docking) can predict binding affinities to targets like tubulin or kinases .

Q. What experimental strategies resolve contradictions in bioactivity data across similar compounds?

Discrepancies in cytotoxicity or enzyme inhibition may arise from differences in cell permeability, metabolic stability, or assay conditions. To address this:

  • Perform parallel assays under standardized conditions (e.g., fixed ATP concentration, pH 7.4).
  • Use orthogonal methods like flow cytometry (apoptosis assays) or thermal shift assays (target engagement validation) .
  • Cross-reference with physicochemical properties (logP, solubility) to identify outliers .

Q. How can the compound’s mechanism of action be elucidated in cancer cells?

Advanced methodologies include:

  • Microscopy : Visualize microtubule disruption using immunofluorescence staining (e.g., α-tubulin antibodies) .
  • Western Blotting : Quantify apoptosis markers (e.g., cleaved PARP, caspase-3) .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., cell cycle arrest genes) .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Use in silico platforms like SwissADME or ADMETlab to estimate:

  • Lipophilicity (logP ~3.2 for analogs),
  • Blood-brain barrier permeability (predicted low due to polar groups),
  • CYP450 inhibition potential (critical for drug-drug interaction studies) .

Methodological Guidance

Q. How to design a robust SAR study for derivatives of this compound?

  • Scaffold diversification : Synthesize analogs with varied substituents on the benzo[d][1,3]dioxole, piperazine, and naphthol moieties.
  • Bioisosteric replacement : Replace the naphthol group with a quinoline or isoquinoline system to assess tolerance for bulkier aromatic systems .
  • Data normalization : Express bioactivity as % inhibition relative to a reference compound to minimize inter-assay variability .

Q. What analytical techniques are recommended for stability studies under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2) or plasma.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C for similar compounds) .
  • pH-solubility profiling : Measure solubility across pH 1–10 to guide formulation strategies .

Tables for Key Data

Q. Table 1. Representative Bioactivity Data for Analogous Compounds

Compound ModificationTargetIC₅₀ (μM)Reference
4-ChlorophenylpiperazineProstate Cancer12.3
4-TrifluoromethylphenylpiperazineBuChE0.87
Naphthol derivativeTubulin8.5

Q. Table 2. Synthetic Yields and Conditions

Reaction StepYield (%)Key ConditionsReference
Piperazine functionalization67–78DCM, RT, 24h
Reductive amination86NaBH₃CN, MeOH, 0°C→RT
Final coupling72DIPEA, DMF, 80°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.